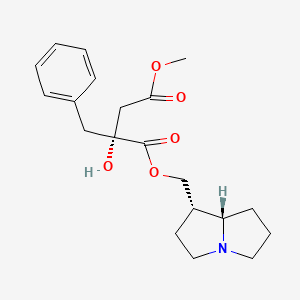
Phalaenopsin T
Übersicht
Beschreibung
Phalaenopsine T is a pyrrolizidine alkaloid with the molecular formula C20H27NO5. It is a natural product isolated from the orchid Phalaenopsis amabilis . This compound is known for its unique structure and biological activities, making it a subject of interest in various scientific fields.
Wissenschaftliche Forschungsanwendungen
Phalaenopsine T has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of pyrrolizidine alkaloids.
Biology: The compound is studied for its role in plant defense mechanisms and its interactions with herbivores.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its anticancer and antimicrobial properties.
Industry: Phalaenopsine T is used in the development of natural pesticides and growth inhibitors
Wirkmechanismus
Target of Action
Phalaenopsine T is a complex compound with a molecular formula of C20H27NO5
Biochemical Pathways
Phalaenopsine T is a type of pyrrolizidine alkaloid . Pyrrolizidine alkaloids are typical compounds of plant secondary metabolism and are believed to be part of the plant’s chemical defense . The biosynthesis of these compounds involves the enzyme homospermidine synthase (HSS), which is the first pathway-specific enzyme of pyrrolizidine alkaloid biosynthesis . .
Pharmacokinetics
These properties play a crucial role in drug discovery and chemical safety assessment
Biochemische Analyse
Biochemical Properties
Phalaenopsine T participates in various biochemical reactions, primarily interacting with enzymes and proteins involved in detoxification processes. For instance, flavin-dependent monooxygenases (FMOs) in insects can N-oxygenize Phalaenopsine T, converting it into non-toxic derivatives . This interaction highlights the role of Phalaenopsine T in detoxification pathways, where it is transformed to mitigate its toxicity.
Cellular Effects
Phalaenopsine T influences several cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In plants, it is involved in defense mechanisms against herbivores and pathogens. In insects, Phalaenopsine T can be detoxified by FMOs, affecting the insect’s ability to metabolize and neutralize the compound . This interaction can lead to changes in gene expression related to detoxification enzymes and impact cellular metabolism.
Molecular Mechanism
The molecular mechanism of Phalaenopsine T involves its interaction with FMOs, which catalyze the N-oxygenation of the compound. This enzymatic reaction converts Phalaenopsine T into its non-toxic N-oxide form, reducing its toxicity . The binding of Phalaenopsine T to FMOs and subsequent enzymatic conversion is a critical step in its detoxification process.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Phalaenopsine T can change over time due to its stability and degradation. Studies have shown that Phalaenopsine T can be stable under certain conditions, but its degradation products may have different biological activities. Long-term exposure to Phalaenopsine T in in vitro or in vivo studies can lead to changes in cellular function, including alterations in detoxification pathways and gene expression .
Dosage Effects in Animal Models
The effects of Phalaenopsine T vary with different dosages in animal models. At low doses, it may have minimal impact, while higher doses can lead to toxic effects. Threshold effects have been observed, where a certain dosage level is required to elicit a biological response. High doses of Phalaenopsine T can result in adverse effects, including toxicity and disruption of normal cellular functions .
Metabolic Pathways
Phalaenopsine T is involved in metabolic pathways related to detoxification. It interacts with FMOs, which catalyze its conversion to non-toxic derivatives. This interaction affects metabolic flux and metabolite levels, as the compound is transformed and excreted from the organism. The role of Phalaenopsine T in these pathways highlights its importance in the detoxification process .
Transport and Distribution
Phalaenopsine T is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The transport and distribution of Phalaenopsine T are crucial for its detoxification and biological activity .
Subcellular Localization
The subcellular localization of Phalaenopsine T is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects. The localization of Phalaenopsine T within cells is essential for its activity and function in detoxification pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phalaenopsine T can be synthesized through a series of chemical reactions involving the formation of pyrrolizidine rings. The synthetic route typically involves the condensation of appropriate precursors under controlled conditions. For instance, the reaction between a suitable aldehyde and an amine can lead to the formation of the pyrrolizidine core, followed by further functionalization to introduce the desired substituents .
Industrial Production Methods
Industrial production of Phalaenopsine T involves the extraction of the compound from the Phalaenopsis amabilis orchid. The extraction process includes solvent extraction, purification through chromatography, and crystallization to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions
Phalaenopsine T undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of Phalaenopsine T.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Phalaenopsine T, each with distinct chemical and biological properties .
Vergleich Mit ähnlichen Verbindungen
Phalaenopsine T is unique among pyrrolizidine alkaloids due to its specific structure and biological activities. Similar compounds include:
Retronecine: Another pyrrolizidine alkaloid with similar structural features but different biological activities.
Senecionine: Known for its hepatotoxic properties, it differs in its mechanism of action and toxicity profile.
Lycopsamine: Shares structural similarities but has distinct pharmacological properties
Phalaenopsine T stands out due to its unique combination of chemical reactivity and biological effects, making it a valuable compound for scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
23412-97-7 |
|---|---|
Molekularformel |
C20H27NO5 |
Molekulargewicht |
361.4 g/mol |
IUPAC-Name |
1-O-[[(1R,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl] 4-O-methyl (2R)-2-benzyl-2-hydroxybutanedioate |
InChI |
InChI=1S/C20H27NO5/c1-25-18(22)13-20(24,12-15-6-3-2-4-7-15)19(23)26-14-16-9-11-21-10-5-8-17(16)21/h2-4,6-7,16-17,24H,5,8-14H2,1H3/t16-,17-,20+/m0/s1 |
InChI-Schlüssel |
DGURJYWVIFRGSZ-ABSDTBQOSA-N |
SMILES |
COC(=O)CC(CC1=CC=CC=C1)(C(=O)OCC2CCN3C2CCC3)O |
Isomerische SMILES |
COC(=O)C[C@](CC1=CC=CC=C1)(C(=O)OC[C@@H]2CCN3[C@H]2CCC3)O |
Kanonische SMILES |
COC(=O)CC(CC1=CC=CC=C1)(C(=O)OCC2CCN3C2CCC3)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the known biological activity of Phalaenopsine T?
A1: Phalaenopsine T has been shown to possess plant growth-inhibiting properties. [] This suggests it could potentially interfere with plant hormone pathways or other essential processes for plant growth and development.
Q2: What is the source of Phalaenopsine T?
A2: Phalaenopsine T is extracted from Phalaenopsis spp., a genus of orchids commonly known as moth orchids. [] Further research may investigate the specific species within the genus that yield higher concentrations of this compound.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



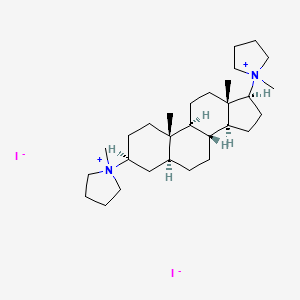
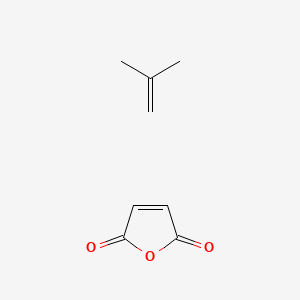

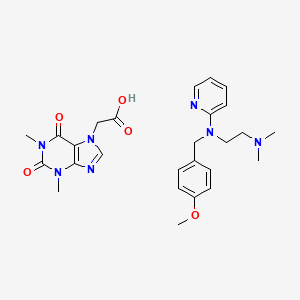
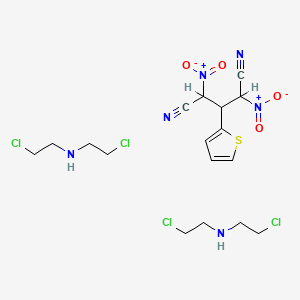

![3-(Diethylamino)propyl 2-phenylbicyclo[2.2.1]heptane-2-carboxylate;hydrochloride](/img/structure/B1194151.png)

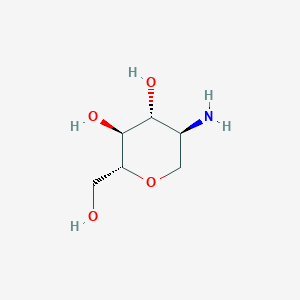
![(2S,5R,9R,10R,13R,17R)-17-[(2S)-3,6-dihydroxy-6-methylheptan-2-yl]-2,14-dihydroxy-10,13-dimethyl-1,2,4,5,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthrene-3,6-dione](/img/structure/B1194155.png)
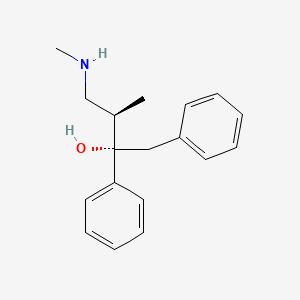
![(4aR,5aS,8aS,13aS,15aS,15bR)-6-methyl-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium-14-one](/img/structure/B1194157.png)

